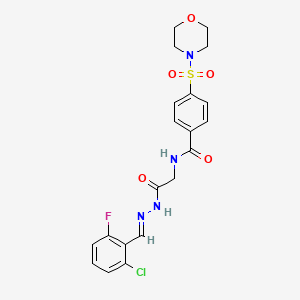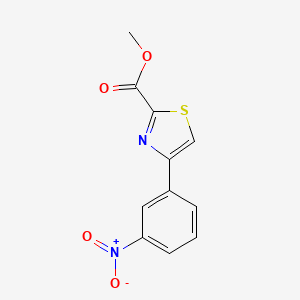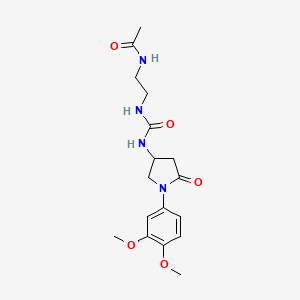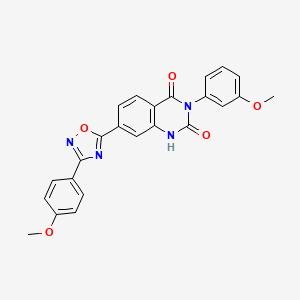
2-(1-Pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, whether it’s an ester, an amine, a ketone, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at what reagents and conditions cause it to react, what the products of the reaction are, and what the mechanism of the reaction is .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and acidity or basicity .Aplicaciones Científicas De Investigación
Rare Earth Element Adsorption
This compound has been utilized in the synthesis of adsorbents for the recovery of rare earth elements (REEs) from aqueous solutions. The adsorption capacities for elements like La(III), Ce(III), Pr(III), and Nd(III) were significantly high, indicating its potential for use in environmental cleanup and recycling of valuable materials .
Enhancement of Alginate-Based Particles
Incorporation of this compound into alginate-based particles has shown to improve their characteristics for adsorption processes. This could be particularly useful in the field of biotechnology for applications such as drug delivery and tissue engineering .
Selectivity in Metal Ion Adsorption
The presence of this compound in composite gels has been shown to reduce selectivity towards certain metal ions like Cu, Pb, Cd, and Cr. This property can be harnessed in designing selective filtration systems for industrial wastewater treatment .
Kinetic and Thermodynamic Studies
The compound has been part of studies to understand the kinetics and thermodynamics of adsorption processes. This is crucial for the development of efficient adsorption materials and for optimizing conditions in industrial applications .
Spectroscopic Analysis of Functional Groups
Spectroscopic analyses involving this compound have highlighted the involvement of functional groups such as C=O and C–O in adsorption mechanisms. This information is valuable for the chemical modification of adsorbents to enhance their performance .
Recovery and Recyclability
Research has explored the desorption of rare earths and the recyclability of adsorbents containing this compound. This is important for the sustainable use of materials and for reducing the environmental impact of adsorption-based processes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
This involves discussing potential future research directions. For example, if the compound has medicinal properties, future directions could include conducting clinical trials. If the compound is a new material, future directions could include studying its properties further or finding applications for it .
Propiedades
IUPAC Name |
2-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(15-5-1-2-6-15)12-8-10-7-9(14(17)18)3-4-11(10)19-12/h8-9H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNCNNJLEHGNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(S2)CCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)


![2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2996837.png)
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2996838.png)



![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2996846.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996849.png)
![Cyclopropyl-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2996851.png)


